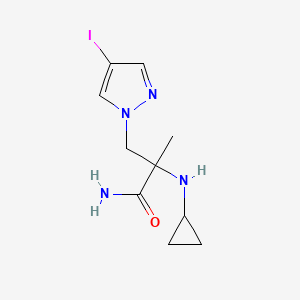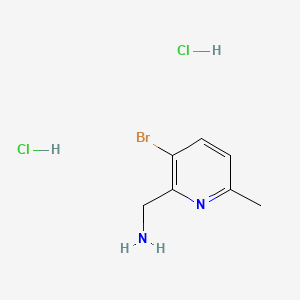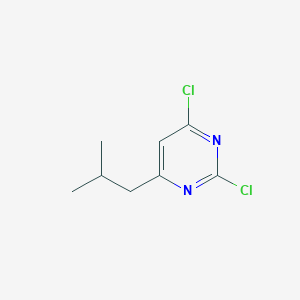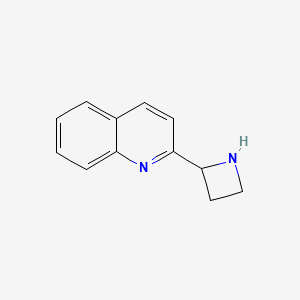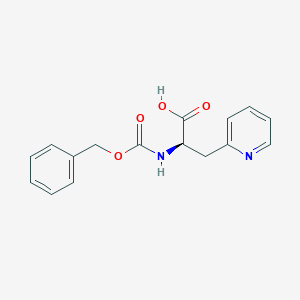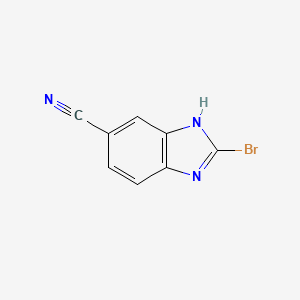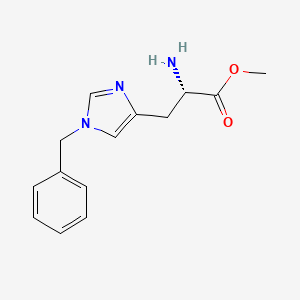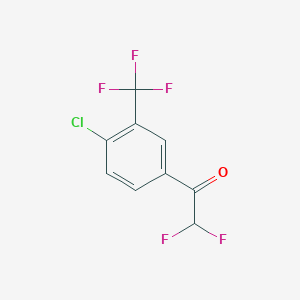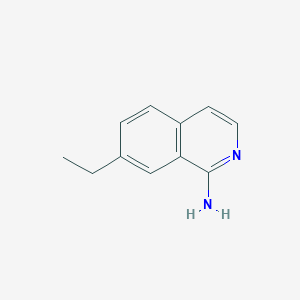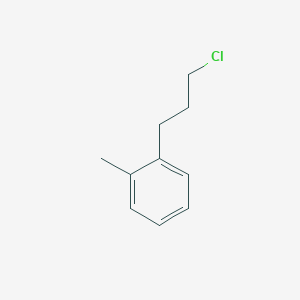![molecular formula C9H13NO B13564185 [2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
[2-(Aminomethyl)-6-methylphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-6-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing [2-(Aminomethyl)-6-methylphenyl]methanol involves the reduction of the corresponding nitrile compound.
Reductive Amination: Another method involves the reductive amination of 2-(formylmethyl)-6-methylbenzyl alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Halides, ethers
Scientific Research Applications
Chemistry:
Building Block: [2-(Aminomethyl)-6-methylphenyl]methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Reagent: It is used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine:
Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway .
Comparison with Similar Compounds
[2-(Aminomethyl)phenyl]methanol: This compound lacks the methyl group at the 6-position, which can influence its reactivity and applications.
[2-(Aminomethyl)-4-methylphenyl]methanol: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in the rest of the structure, leading to different chemical and physical properties.
Uniqueness: The presence of both the aminomethyl and methyl groups in [2-(Aminomethyl)-6-methylphenyl]methanol provides unique steric and electronic properties that can be advantageous in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-(aminomethyl)-6-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
RJWJTANAQBMTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
